molecular formula C10H7ClF3NO3S B14057648 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057648
M. Wt: 313.68 g/mol
InChI Key: XXWZKTHMAWIXAM-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and complex molecule.

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, nitrating agents, and trifluoromethylthiolating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like the nitro and trifluoromethylthio groups can influence its reactivity and binding affinity to these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H7ClF3NO3S

Molecular Weight

313.68 g/mol

IUPAC Name

1-chloro-1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3S/c1-5(16)8(11)6-3-2-4-7(15(17)18)9(6)19-10(12,13)14/h2-4,8H,1H3

InChI Key

XXWZKTHMAWIXAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F)Cl

Origin of Product

United States

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